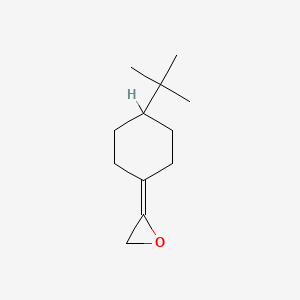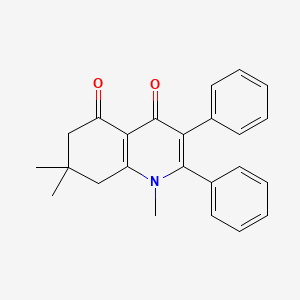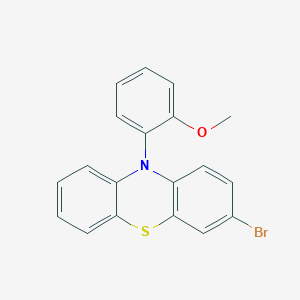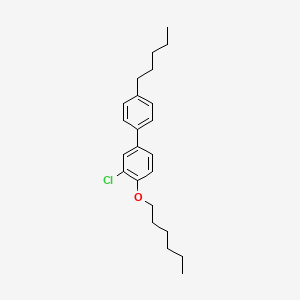
2-(4-tert-Butylcyclohexylidene)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylcyclohexylidene)oxirane can be achieved through several methods. One common approach involves the reaction of a cyclohexanone derivative with a suitable epoxidizing agent. For instance, the reaction of 4-tert-butylcyclohexanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic oxidation processes. For example, ethylene oxide, a simple and widely used oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the large-scale production of this compound, with appropriate modifications to accommodate the specific structure of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylcyclohexylidene)oxirane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols .
Scientific Research Applications
2-(4-tert-Butylcyclohexylidene)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylcyclohexylidene)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: A simple oxirane used extensively in industrial applications.
Propylene oxide: Another widely used oxirane with applications in polymer production.
Styrene oxide: An oxirane derived from styrene, used in the synthesis of various organic compounds.
Uniqueness
2-(4-tert-Butylcyclohexylidene)oxirane is unique due to the presence of the tert-butyl group and the cyclohexylidene moiety. These structural features impart distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89654-29-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexylidene)oxirane |
InChI |
InChI=1S/C12H20O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h10H,4-8H2,1-3H3 |
InChI Key |
RFMYVHASNROJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=C2CO2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)

![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)









![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
